Sulfuric acid, copper salt, basic

Beschreibung

Nomenclature and Synonymous Terms

The nomenclature of sulfuric acid, copper salt, basic reflects the complex nature of this compound family, which exists in multiple stoichiometric ratios and hydration states. According to the International Union of Pure and Applied Chemistry, the primary designation is copper(II) hydroxide sulfate, though this encompasses several distinct chemical entities. The compound is systematically identified by the Chemical Abstracts Service registry number 1344-73-6, which serves as the definitive identifier for regulatory and commercial purposes.

The extensive catalog of synonymous terms demonstrates the historical evolution of chemical nomenclature and the diverse contexts in which this compound has been encountered. Tribasic copper sulfate represents one of the most commonly employed designations, reflecting the stoichiometric relationship between copper, hydroxide, and sulfate components. Additional systematic names include copper hydroxide sulfate, cupric subsulfate, and tetracopper hexahydroxide sulfate, each emphasizing different aspects of the compound's chemical structure.

Commercial and industrial nomenclature has introduced numerous trade names and descriptive terms that reflect specific applications or formulations. Cuproxat and Basi-Cop represent proprietary formulations developed for agricultural applications, while terms such as "fixed copper" emphasize the compound's stability characteristics. The designation "basic copper sulfate" has achieved widespread acceptance across multiple industries, serving as a bridge between systematic chemical nomenclature and practical usage terminology.

| Systematic Names | Commercial Designations | Mineral Names | Chemical Abstracts Service Numbers |

|---|---|---|---|

| Copper(II) hydroxide sulfate | Cuproxat | Brochantite | 1344-73-6 |

| Tribasic copper sulfate | Basi-Cop | Langite | 55200-89-0 |

| Tetracopper hexahydroxide sulfate | Fixed copper | Antlerite | 1333-22-8 |

| Cupric subsulfate | Bordeaux mixture component | - | 12013-15-9 |

The molecular formula representations vary significantly depending on the specific hydration state and copper-to-sulfate ratio. The most commonly encountered formulation, represented as CuSO₄·3Cu(OH)₂·H₂O, corresponds to a molecular weight of 259.185 atomic mass units. Alternative formulations include Cu₄(SO₄)(OH)₆ for the anhydrous mineral form and Cu₂H₄O₆S for certain basic copper sulfate variants.

Eigenschaften

IUPAC Name |

copper(1+);hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPGAHKREIDQEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

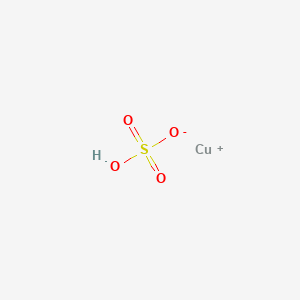

Canonical SMILES |

OS(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuHO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-73-6 | |

| Record name | Sulfuric acid, copper salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, copper salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solution Preparation

A copper sulfate solution (0.01–0.20 mol/L) and a urea solution (0.01–0.20 mol/L) are prepared in a 1:1–1.2 volumetric ratio. Stirring at 75–85 rpm ensures homogeneity. Optimal concentrations for both solutions fall between 0.05–0.10 mol/L to balance reactivity and solubility.

Heating and Reaction

The mixed solution is sealed and heated at 100–200°C for 4–24 hours. Elevated temperatures accelerate urea decomposition, releasing ammonia () and carbonate ions (), which facilitate the precipitation of basic copper sulfate. Prolonged heating (e.g., 18 hours at 150°C) enhances crystal growth and purity.

Cooling and Crystallization

Post-reaction, the solution is cooled to ambient temperature, prompting crystallization. Filtration separates the crystalline product from the residual filtrate. Cooling rates influence crystal size, with slower cooling favoring larger, more uniform crystals.

Washing and Purification

The crude crystals are washed 1–3 times with deionized water at a 1:1–2 solid-liquid ratio to remove soluble impurities. This step is critical for achieving >95% purity, as residual sulfate or urea can affect downstream applications.

Table 1: Hydrothermal Method Parameters and Outcomes

| Example | CuSO₄ Concentration (mol/L) | Urea Concentration (mol/L) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.05 | 0.05 | 100 | 18 | 89 |

| 2 | 0.10 | 0.10 | 200 | 6 | 92 |

| 3 | 0.10 | 0.08 | 150 | 15 | 94 |

Preparation via Sulfuric Acid and Copper Oxide (Acid-Base Reaction)

The classical method involves reacting copper oxide () with dilute sulfuric acid (), followed by crystallization. While simpler, this approach requires meticulous control to avoid excess reactants.

Reaction Setup

Dilute sulfuric acid is warmed in a water bath (60–80°C), and copper oxide powder is added incrementally until no further dissolution occurs. The reaction proceeds as:

Excess ensures complete acid neutralization, preventing residual acidity.

Filtration and Crystallization

Unreacted is removed via filtration, and the filtrate ( solution) is slowly evaporated at 60–70°C until crystals form. Cooling the solution to 20°C maximizes yield, though rapid evaporation may entrap impurities.

Table 2: Acid-Base Method Parameters and Outcomes

| Parameter | Value/Range |

|---|---|

| Acid Concentration | 10–20% (v/v) |

| Reaction Temperature | 60–80°C |

| Evaporation Temperature | 60–70°C |

| Typical Yield | 75–85% |

Comparative Analysis of Methods

The hydrothermal method excels in scalability and purity, producing crystals with minimal impurities due to urea’s role as a self-regulating precipitant. In contrast, the acid-base method is cost-effective and suitable for educational demonstrations but often yields smaller crystals with residual .

Analyse Chemischer Reaktionen

Types of Reactions

Basic copper sulfate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions:

Substitution Reactions:

Common Reagents and Conditions

Oxidizing Agents:

Reducing Agents:

Major Products Formed

Copper Oxide:

Copper Hydroxide:

Wissenschaftliche Forschungsanwendungen

Basic copper sulfate has numerous applications in scientific research, including:

Wirkmechanismus

The mechanism of action of basic copper sulfate involves the interaction of copper ions with biological molecules. Copper ions can:

Oxidize Sulfhydryl Groups:

Generate Reactive Oxygen Species:

Vergleich Mit ähnlichen Verbindungen

Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

- Chemical Structure : Contains five water molecules in its crystalline structure.

- Solubility : Highly soluble in water (320 g/L at 20°C), forming a clear blue solution.

- Applications : Widely used in electroplating, agriculture (as a fungicide and soil additive), and chemical synthesis .

- Reactivity : Reacts with bases to form basic copper sulfate or copper hydroxides.

Copper(I) Oxide (Cu₂O)

Other Metal Sulfates (e.g., Aluminum Sulfate)

- Aluminum Sulfate (Al₂(SO₄)₃) : Used in water treatment and paper sizing. Unlike basic copper sulfate, it lacks hydroxide groups and exhibits higher solubility in water .

- Reactivity : Aluminum sulfate hydrolyzes to form acidic solutions, whereas basic copper sulfate maintains a neutral to slightly basic pH.

Industrial and Environmental Considerations

- Catalytic Applications : Basic copper sulfate is less commonly used in catalysis compared to alumina sulfuric acid (ASA) or tungstate sulfuric acid (TSA), which are preferred for organic synthesis due to their recyclability and efficiency .

- Environmental Impact : Basic copper sulfate’s low solubility reduces leaching risks in agricultural applications compared to highly soluble copper salts like CuSO₄·5H₂O .

Q & A

Q. Advanced Synthesis :

- Setup : Use inert anodes (Pt, PbO₂) and Cu cathodes. Electrolyze CuSO₄ solution at low current to minimize H₂ evolution .

- Reactions :

- Anode : .

- Cathode : .

- Outcome : H⁺ ions accumulate, regenerating H₂SO₄. Filter Cu deposits and concentrate filtrate .

How do researchers resolve discrepancies in reported pH values for copper sulfate salts?

Q. Data Contradiction Analysis :

- Root Causes :

- Impurities : Residual H₂SO₄ lowers pH; incomplete washing during synthesis .

- Hydration State : Anhydrous vs. hydrated forms (CuSO₄ vs. CuSO₄·5H₂O) affect solubility and hydrolysis .

- Mitigation :

What analytical techniques confirm the purity and composition of basic copper sulfate?

Q. Advanced Characterization :

- Flame Test : Green flame indicates Cu²⁺ .

- Precipitation Reactions :

- Add NaOH: Light blue precipitate (Cu(OH)₂) confirms Cu²⁺ .

- Add BaCl₂: White precipitate (BaSO₄) confirms SO₄²⁻ .

- Spectroscopy : AAS/ICP-MS quantifies trace metals (e.g., Pb, Ni ≤0.0005%) .

How can side reactions (e.g., hydrogen evolution) be minimized during electrochemical synthesis?

Q. Process Optimization :

- Current Density : Operate below 10 mA/cm² to reduce H₂ formation at the cathode .

- Temperature Control : Maintain 25–40°C to enhance Cu²⁺ mobility over H⁺ reduction .

What common experimental errors lead to low yields in basic copper sulfate synthesis?

Q. Troubleshooting :

- Incomplete Filtration : Residual CuO lowers yield. Pre-heat solutions to improve dissolution .

- Rapid Crystallization : Fast evaporation traps impurities. Use slow cooling for larger, purer crystals .

How does the choice of base (e.g., CuO vs. Cu(OH)₂) influence the salt’s properties?

Q. Experimental Design :

- CuO : Requires heating for reaction; yields neutral CuSO₄ unless acid is limited .

- Cu(OH)₂ : Reacts at room temperature; excess hydroxide favors basic salt formation .

What advanced techniques improve crystallinity and purity of basic copper sulfate?

Q. Purification Methods :

- Recrystallization : Dissolve crude product in minimal hot water, filter, and cool slowly .

- Solvent Selection : Use ethanol-water mixtures to reduce solubility of impurities .

How can diagnostic questioning address misconceptions in neutralization reactions involving basic salts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.